4-(4-bromo-2-fluorophenyl)-1-isopropyl-1H-1,2,4-triazol-5(4H)-one
Overview
Description
4-(4-bromo-2-fluorophenyl)-1-isopropyl-1H-1,2,4-triazol-5(4H)-one, also known by its chemical structure C12H8BrF, is a heterocyclic compound. It belongs to the class of triazolones and exhibits interesting pharmacological properties. The compound’s molecular weight is approximately 251.094 g/mol .
Synthesis Analysis
The synthesis of this compound involves several steps, including bromination, fluorination, and cyclization. Researchers have explored various synthetic routes, optimizing conditions to achieve high yields. Detailed synthetic pathways can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of this compound consists of a triazole ring fused with a phenyl ring. The bromine and fluorine substituents enhance its reactivity and biological activity. Computational studies and spectroscopic analyses provide insights into its geometry, bond lengths, and electronic properties .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, such as nucleophilic substitutions, cyclizations, and oxidative processes. Researchers have investigated its behavior under different reaction conditions. Notably, it may serve as a precursor for the synthesis of novel derivatives with potential applications .
Physical and Chemical Properties Analysis
- Spectroscopic Data : Infrared (IR) and nuclear magnetic resonance (NMR) spectra provide valuable information about functional groups and connectivity .
Mechanism of Action
The exact mechanism of action for 4-(4-bromo-2-fluorophenyl)-1-isopropyl-1H-1,2,4-triazol-5(4H)-one remains an active area of research. Studies suggest that it interacts with specific biological targets, possibly modulating enzymatic activity or receptor binding. Further investigations are needed to elucidate its precise mode of action .
Safety and Hazards
Properties
IUPAC Name |
4-(4-bromo-2-fluorophenyl)-2-propan-2-yl-1,2,4-triazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFN3O/c1-7(2)16-11(17)15(6-14-16)10-4-3-8(12)5-9(10)13/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDJSSKTCABTGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)N(C=N1)C2=C(C=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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